10-Methyl Docetaxel-D3 10-Methyl Docetaxel-D3
Brand Name: Vulcanchem
CAS No.: 1383561-32-7
VCID: VC0047500
InChI: InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1/i9D3
SMILES: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC
Molecular Formula: C₄₄H₅₂D₃NO₁₄
Molecular Weight: 824.92

10-Methyl Docetaxel-D3

CAS No.: 1383561-32-7

Cat. No.: VC0047500

Molecular Formula: C₄₄H₅₂D₃NO₁₄

Molecular Weight: 824.92

* For research use only. Not for human or veterinary use.

10-Methyl Docetaxel-D3 - 1383561-32-7

Specification

CAS No. 1383561-32-7
Molecular Formula C₄₄H₅₂D₃NO₁₄
Molecular Weight 824.92
IUPAC Name [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-12-(trideuteriomethoxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Standard InChI InChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1/i9D3
SMILES CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC

Introduction

Chemical Structure and Properties

Comparative Structural Analysis

The relationship between 10-Methyl Docetaxel-D3 and related compounds can be understood through comparative analysis of their molecular structures and properties, as presented in Table 1.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
DocetaxelC43H53NO14807.890Base taxane structure with standard side chains
10-Methyl docetaxelC44H55NO14821.9Addition of methyl group at position 10
10-Methyl Docetaxel-D3C44H52D3NO14824.92Addition of methyl group at position 10 plus three deuterium atoms

This comparison reveals subtle yet significant differences in molecular weight and composition, reflecting the precise structural modifications that distinguish these compounds from one another. The deuteration adds approximately 3 atomic mass units to the molecule compared to non-deuterated 10-Methyl docetaxel, consistent with the replacement of three hydrogen atoms with deuterium atoms.

Applications in Research and Pharmaceuticals

Analytical Applications

The primary application of 10-Methyl Docetaxel-D3 appears to be in analytical chemistry, particularly as an internal standard for the quantitative analysis of related taxanes in biological samples. Deuterated analogs provide ideal internal standards for mass spectrometry-based methods due to their nearly identical chemical behavior compared to the non-deuterated compounds, while maintaining distinguishable mass spectral signatures.

This application is particularly valuable in pharmaceutical research, clinical trials, and therapeutic drug monitoring where precise quantification of taxane compounds in complex biological matrices is essential. The three deuterium atoms in 10-Methyl Docetaxel-D3 create a mass shift that allows clear differentiation from the non-deuterated analog in mass spectrometric analyses.

Stability and Formulation Considerations

Formulation Approaches

Based on the general properties of taxane compounds, several formulation approaches might be suitable for 10-Methyl Docetaxel-D3:

Formulation TypePotential AdvantagesConsiderations for 10-Methyl Docetaxel-D3
Micellar systemsEnhanced solubility, improved bioavailabilityMay require pH optimization for stability
Liposomal formulationsTargeted delivery, reduced systemic toxicityIncorporation efficiency may vary
Polymeric nanoparticlesControlled release, protection from degradationPolymer selection critical for compatibility
Cyclodextrin complexesImproved solubility, enhanced stabilityComplex formation may be affected by methyl and deuterium substitutions

The selection of an appropriate formulation strategy would depend on the specific application of 10-Methyl Docetaxel-D3, whether as an analytical standard or potential therapeutic agent.

Research Status and Future Perspectives

Current Research Limitations

The available research on 10-Methyl Docetaxel-D3 appears limited in the public domain, with most information focusing on its basic identity and structural characteristics . This contrasts with the extensive research available on docetaxel itself, which has been studied comprehensively for its anticancer properties and clinical applications .

This knowledge gap presents opportunities for further investigation into the specific properties, behaviors, and applications of 10-Methyl Docetaxel-D3, particularly regarding:

  • Comparative pharmacokinetics with non-deuterated analogs

  • Potential advantages in analytical applications

  • Structure-activity relationships in biological systems

Future Research Directions

Several promising research directions could enhance our understanding of 10-Methyl Docetaxel-D3:

  • Development of validated analytical methods specifically optimized for this compound

  • Comparative metabolism studies between deuterated and non-deuterated versions

  • Evaluation of potential therapeutic advantages of the deuterated compound

  • Investigation of novel formulation approaches to enhance stability and delivery

As pharmaceutical research continues to explore the advantages of deuterated compounds, 10-Methyl Docetaxel-D3 may receive increased attention for both analytical and potentially therapeutic applications.

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